![molecular formula C12H10N2O2 B15068656 5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2-position, with a methyl group at the 5’-position and a carboxylic acid group at the 6-position. Bipyridines are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid can be achieved through several methods. One common approach involves the Negishi cross-coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners. This method is known for its high yield and mild reaction conditions . Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, have also been employed to synthesize bipyridine derivatives .
Industrial Production Methods
Industrial production of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
化学反応の分析
Types of Reactions
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
科学的研究の応用
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to chelate metal ions. This chelation forms stable complexes that can interact with various molecular targets and pathways. For example, in biological systems, these complexes can inhibit enzymes or disrupt cellular processes by binding to metal cofactors .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A parent compound with no substituents on the pyridine rings.
4,4’-Bipyridine: Another isomer with the pyridine rings connected at the 4-position.
6-Methyl-2,2’-bipyridine: Similar to 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid but with a methyl group at the 6-position instead of the 5’-position.
Uniqueness
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which can influence its chemical reactivity and the stability of its metal complexes. This unique structure allows for distinct applications in coordination chemistry and material science .
特性
IUPAC Name |
6-(5-methylpyridin-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-5-6-9(13-7-8)10-3-2-4-11(14-10)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWSYXJDPLHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
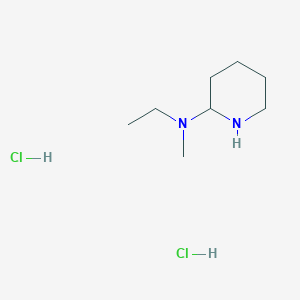
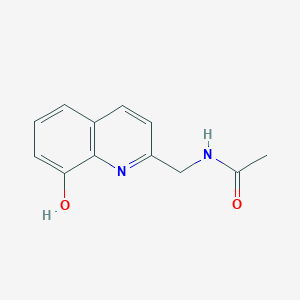
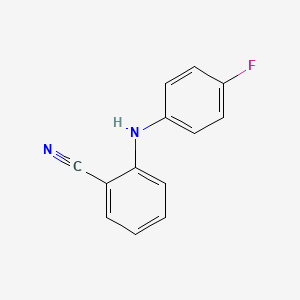
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
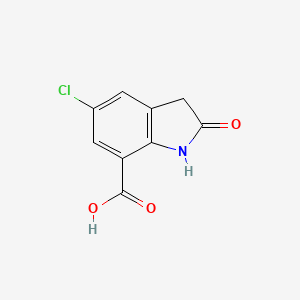
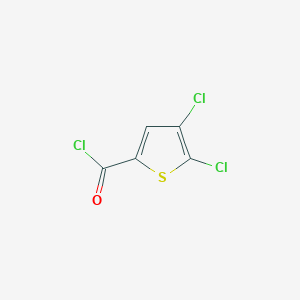
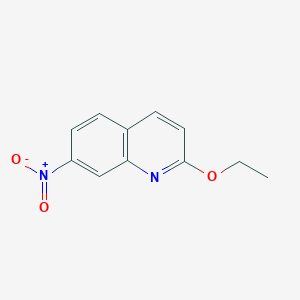
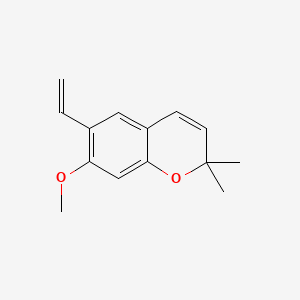
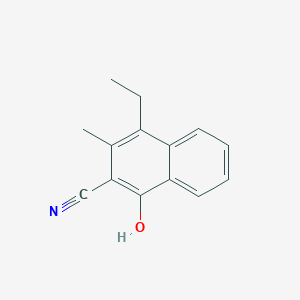
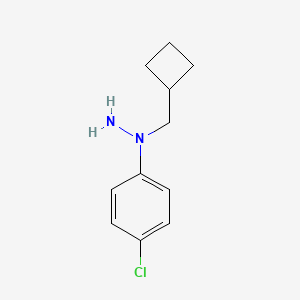
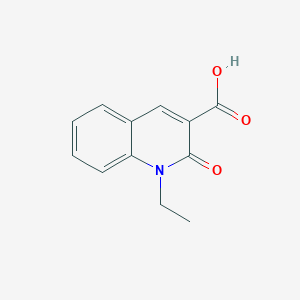
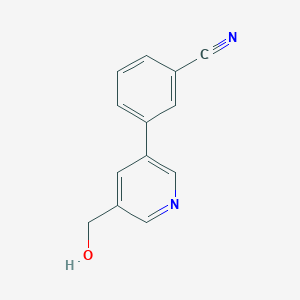
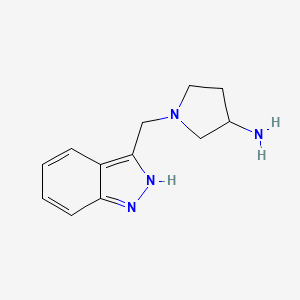
![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
